Octylamine

Description

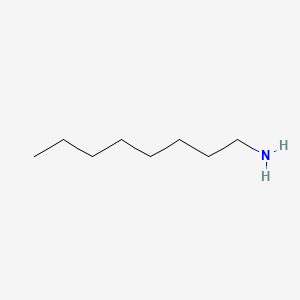

Octan-1-amine is an 8-carbon primary aliphatic amine. It has a role as a metabolite. It is a conjugate base of an octan-1-aminium.

Octylamine has been reported in Hippodamia convergens, Apis cerana, and other organisms with data available.

RN given refers to 1-octylamine

Structure

3D Structure

Properties

IUPAC Name |

octan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQPZZOEVPZRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-95-0 (hydrochloride) | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021939 | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.96 [mmHg] | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-86-4, 68037-94-5, 1173022-14-4 | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173022-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0V8U4T67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to Octylamine: A Versatile Primary Amine

An In-depth Technical Guide to Octylamine: Structure, Properties, and Applications for Researchers and Drug Development Professionals

Octylamine, also known as 1-aminooctane or n-octylamine, is a primary aliphatic amine that has garnered significant attention across various scientific disciplines.[1][2] Its unique molecular architecture, featuring a terminal primary amine group attached to an eight-carbon alkyl chain, imparts a combination of reactivity and amphiphilicity.[3][4] This duality makes it a valuable tool in both fundamental research and applied sciences. For drug development professionals, octylamine serves as a critical building block in the synthesis of complex pharmaceutical intermediates.[5][6] In the realm of materials science, its role as a surfactant and structure-directing agent is pivotal in the controlled synthesis of nanoparticles and other advanced materials.[7] This guide offers a comprehensive overview of octylamine, from its fundamental chemical and physical properties to its synthesis, reactivity, and key applications, providing researchers with the necessary insights to effectively harness its potential.

Molecular Structure and Physicochemical Properties

The utility of octylamine is intrinsically linked to its molecular structure: a hydrophilic amine head group (-NH₂) and a hydrophobic octyl (C₈H₁₇) tail.[4] This amphiphilic nature is the cornerstone of its surfactant properties and its ability to self-assemble in various solvents. The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophile and a base, defining its chemical reactivity.

Below is a diagram illustrating the chemical structure of octylamine.

Caption: Chemical structure of octan-1-amine.

A summary of its key physicochemical properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [8][9] |

| Molecular Weight | 129.24 g/mol | [8] |

| CAS Number | 111-86-4 | [9] |

| Appearance | Clear to yellow liquid with an ammonia-like odor | [8] |

| Density | 0.782 g/mL at 25°C | [9] |

| Melting Point | -5 to -1°C | [9] |

| Boiling Point | 175-177°C | [9] |

| Flash Point | 60°C (140°F) | [10] |

| Water Solubility | 0.2 g/L at 25°C (practically insoluble) | [9][10] |

| pKa | 10.65 at 25°C | [9][11] |

| Refractive Index | n20/D 1.429 | [9][11] |

Synthesis of Octylamine

Several synthetic routes to octylamine have been developed, with the choice of method often depending on factors such as starting material availability, cost, and desired purity. A prevalent industrial method is the reductive amination of octanol.[12][13] This process typically involves the reaction of n-octanol with ammonia in the presence of a catalyst and hydrogen gas.[14][15]

The diagram below outlines a generalized workflow for the synthesis of octylamine from n-octanol.

Caption: Generalized workflow for octylamine synthesis.

Other synthetic methods include the reaction of n-octanoic acid with ammonia to first form n-octyl nitrile, which is then hydrogenated to yield octylamine.[12] However, this method can be less efficient and require more robust equipment due to the corrosive nature of the acid at high temperatures.[12]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of octylamine is dominated by the primary amine group. As a base, it readily reacts with acids in exothermic reactions to form the corresponding octylammonium salts.[7] The nucleophilic nature of the amine allows it to participate in a wide range of organic reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, as well as quaternary ammonium salts.

-

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

These reactions are fundamental to its use as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[13] For instance, it is a key reactant in the preparation of 2H-indazoles and 1H-indazolones, which are investigated as myeloperoxidase (MPO) inhibitors.[7]

Applications in Research and Drug Development

Octylamine's unique properties make it a versatile tool in several advanced applications.

Surfactant and Structure-Directing Agent

The amphiphilic nature of octylamine allows it to act as a surfactant and a structure-directing agent in the synthesis of nanomaterials.[16] It is used to create water-soluble quantum dots (QDs) by forming a polymer coating around them.[7] It also plays a role in the synthesis of uniform ultrathin metal sulfide nanostructures and mesoporous materials.

Pharmaceutical Intermediate

In drug development, octylamine is a valuable intermediate.[5] Its primary amine group provides a reactive handle for building more complex molecular architectures.[5] It is used in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antiviral agents.[6][17] For example, it is used to produce the separation reagent gluoctamine, which is employed in the synthesis of naproxen.[13]

The following diagram illustrates a conceptual workflow for utilizing octylamine in the synthesis of a pharmaceutical intermediate.

Caption: Conceptual workflow for pharmaceutical synthesis.

Corrosion Inhibitor and Lubricant Additive

Octylamine is also employed as a corrosion inhibitor and an additive in lubricants and greases.[1][3][16] It forms a protective film on metal surfaces, preventing degradation.[1]

Experimental Protocol: Synthesis of N-octylacetamide

This protocol provides a basic example of an acylation reaction using octylamine.

Objective: To synthesize N-octylacetamide via the acylation of octylamine with acetic anhydride.

Materials:

-

Octylamine (≥99%)

-

Acetic anhydride (≥99%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of octylamine in 20 mL of anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add 11 mmol of acetic anhydride dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography if necessary.

Validation:

-

Confirm the structure of the purified N-octylacetamide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Octylamine is a hazardous chemical and must be handled with appropriate safety precautions.[10][18]

-

Hazards: It is a flammable liquid and vapor.[10][19] It is toxic if swallowed or in contact with skin and harmful if inhaled.[19][20] It causes severe skin burns and eye damage.[10][19] It is also very toxic to aquatic life.[18][19]

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][20] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[18][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from acids and strong oxidizing agents.[10] Store in a corrosives area and ensure the storage area is locked up.[10][18]

Conclusion

Octylamine is a fundamentally important primary amine with a broad spectrum of applications driven by its unique amphiphilic structure and the reactivity of its amine group. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a versatile chemical building block and functional agent. As research continues to advance, the demand for reliable and high-quality octylamine is expected to grow, further solidifying its role in the development of novel technologies and therapeutics.[5]

References

-

PubChem. (n.d.). Octylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, June 6). Octylamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). OCTYL AMINE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Octylamine: A Key Component in Advanced Chemical Solutions. Retrieved from [Link]

-

Chemcasts. (n.d.). octylamine (CAS 111-86-4) Properties. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Octylamine CAS:111-86-4. Retrieved from [Link]

-

Core Pioneer. (n.d.). The Essential Role of Octylamine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Stenutz. (n.d.). octylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Octylamine in Modern Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103664633A - Synthetic method of n-octylamine.

- Google Patents. (n.d.). CN102070460A - Method for synthesizing n-octyl amine.

-

NIST. (n.d.). 1-Octanamine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Octanamine. NIST Standard Reference Data Program. Retrieved from [Link]

-

LookChem. (n.d.). Octylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). n-Octylamine hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). n-Octylamine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2022, December). Competition experiment between octylamine and N‐octyl‐N‐(4‐methoxyphenyl)amine for a limiting amount (10 %) of p‐chloroanisole using Pd‐PEPPSI‐IPentCl (12). Retrieved from [Link]

-

MDPI. (n.d.). Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Octanamine [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemneo.com [chemneo.com]

- 5. nbinno.com [nbinno.com]

- 6. chemneo.com [chemneo.com]

- 7. Octylamine | 111-86-4 [chemicalbook.com]

- 8. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. Page loading... [guidechem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 15. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. chemneo.com [chemneo.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. echemi.com [echemi.com]

n-octylamine physical characteristics for lab use

An In-Depth Technical Guide to n-Octylamine for Laboratory Applications

Introduction: The Versatile Primary Amine

n-Octylamine (CAS No. 111-86-4), also known as 1-aminooctane, is a primary aliphatic amine with an eight-carbon chain.[1][2][3] Its structure, featuring a reactive primary amine group and a hydrophobic octyl tail, makes it a versatile intermediate and functional agent in modern chemical synthesis.[4][5] This guide delineates the essential physicochemical properties, safety and handling procedures, and significant laboratory applications of n-octylamine, grounding technical data in practical, real-world contexts. In pharmaceutical development, its unique structure is crucial for building complex molecules, leading to drugs with potentially enhanced efficacy and bioavailability.[4] It also serves as a key intermediate in the synthesis of agrochemicals, surfactants, corrosion inhibitors, and biocides.[6][7][8][9]

Physicochemical Properties: A Data-Driven Overview

Understanding the fundamental properties of n-octylamine is critical for its effective use in experimental design. It typically appears as a colorless to pale yellow liquid with a characteristic strong, fishy, or ammonia-like odor.[2][6][10] It is known to be sensitive to air and should be handled accordingly.[3]

Table 1: Key Physical and Chemical Properties of n-Octylamine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [6][11] |

| Density | ~0.782 g/mL at 25 °C | [1][12] |

| Melting Point | -5 to -1 °C (23 to 30 °F) | [1][12] |

| Boiling Point | 175-177 °C (347-351 °F) | [1] |

| Flash Point | ~60-62 °C (140-145 °F) | [1][12] |

| Autoignition Temperature | 265 °C (509 °F) | [12] |

| Vapor Pressure | 1 mm Hg at 20 °C | [1][10] |

| Refractive Index | ~1.429 (at 20 °C) | [1][6] |

| pKa | 10.65 at 25 °C | [1][10] |

| pH | 11.8 (100 g/L solution at 25 °C) | [1] |

| Explosive Limits | 1.6 - 8.2% (V) | [1][10] |

Solubility Profile: n-Octylamine exhibits limited solubility in water (0.2 - 0.32 g/L at 25 °C) but is miscible with most common organic solvents, such as ethanol and ether.[1][3][6][12] This dualistic nature is fundamental to its application. Its insolubility in water means it floats, while its organic miscibility allows it to be used in a wide range of non-aqueous reaction systems.[2][3]

Safety, Handling, and Storage: A Self-Validating Protocol

n-Octylamine is a hazardous chemical that demands rigorous safety protocols. It is classified as a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[13] Critically, it causes severe skin burns and serious eye damage.[12][13][14]

Causality in Safety: The corrosive nature of n-octylamine stems from its basicity (high pH) and its ability to hydrolyze lipids and proteins in tissues, leading to chemical burns. Its flammability is a function of its vapor pressure and hydrocarbon content. Therefore, all handling procedures must mitigate these intrinsic risks.

Mandatory Laboratory Handling Workflow

The following workflow is designed as a self-validating system. Each step is a checkpoint to ensure the subsequent action is performed safely.

Detailed Protocol for Safe Handling and Storage

-

Engineering Controls : Always handle n-octylamine inside a certified chemical fume hood to keep airborne concentrations low.[14] The facility must be equipped with an eyewash station and a safety shower.[14]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield as described by OSHA regulations.[14]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat to prevent skin exposure.[14] Immediately change any contaminated clothing.

-

Respiratory Protection : If working outside a fume hood (not recommended) or if vapor concentrations are high, use a respirator with an appropriate filter (e.g., Type A for organic vapors).[15]

-

-

Handling :

-

Avoid inhalation, ingestion, and contact with skin and eyes.[14][15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[16]

-

Work in a well-ventilated area, preferably a fume hood.[14]

-

-

Storage :

-

Store in a cool, dry, well-ventilated area designated as a corrosives area.[14] Recommended storage temperature is below +30°C.[1]

-

Keep the container tightly closed when not in use.[14] Handle under nitrogen and protect from moisture if high purity is required for synthesis.[15][17]

-

Store away from incompatible substances such as strong oxidizing agents and acids.[3][15][18]

-

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 30 minutes and seek immediate medical attention.[14]

-

Skin : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14] A wash with 3% acetic acid followed by large amounts of water can also be used.[19] Seek immediate medical aid.[14]

-

Inhalation : Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

-

Ingestion : Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person and get immediate medical aid.[14]

-

Key Laboratory Applications and Methodologies

n-Octylamine's bifunctional nature—a nucleophilic amine head and a hydrophobic carbon tail—underpins its utility in diverse research applications.

Application 1: Corrosion Inhibition

n-Octylamine is an effective corrosion inhibitor for mild steel, particularly in acidic environments.[20][21]

Mechanism of Action: The inhibitive effect is attributed to the adsorption of n-octylamine molecules onto the metal surface.[20] The lone pair of electrons on the nitrogen atom acts as the active center for adsorption.[20][21] In acidic solutions, the amine can become protonated, and these onium ions can then electrostatically adsorb onto the negatively charged metal surface (in the presence of halides), forming a protective barrier that impedes both anodic and cathodic reactions.[20] This protective layer blocks active sites and prevents corrosive species from reaching the metal.[22]

Experimental Protocol: Weight Loss Method for Inhibition Efficiency

-

Coupon Preparation : Prepare mild steel coupons of a known surface area (e.g., 5 cm x 2 cm x 0.2 cm). Mechanically polish the surfaces with successively finer grades of emery paper, degrease with a solvent like trichloroethylene, dry, and weigh accurately.[20]

-

Solution Preparation : Prepare the corrosive medium (e.g., 1M HCl). Prepare several test solutions by adding varying concentrations of n-octylamine (e.g., 0.01M, 0.05M, 0.1M) to the corrosive medium.

-

Immersion : Immerse one prepared coupon into each test solution, including a blank (corrosive medium without inhibitor). Ensure the coupons are fully submerged.

-

Exposure : Leave the coupons immersed for a predetermined time (e.g., 24 hours) at a constant temperature.

-

Cleaning and Re-weighing : After the exposure period, remove the coupons, clean them chemically to remove corrosion products (e.g., in an inhibited acid solution), rinse with distilled water, dry thoroughly, and re-weigh.

-

Calculation :

-

Calculate the weight loss (ΔW) for each coupon.

-

Calculate the corrosion rate (CR).

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100

-

Application 2: Nanoparticle Synthesis

Primary alkylamines like n-octylamine are widely used in the synthesis of nanoparticles (NPs) as capping agents, stabilizing agents, and even as solvents or catalysts.[23]

Mechanism of Action: During NP synthesis, n-octylamine molecules adsorb onto the growing particle surface.[23] The nitrogen headgroup coordinates to the metal atoms on the NP surface, while the hydrophobic alkyl chains extend into the solvent. This surface layer serves multiple purposes:

-

Size Control : It limits the growth of the particles, helping to achieve monodisperse (uniform) size distributions.[23]

-

Stabilization : It prevents the nanoparticles from agglomerating or aggregating due to van der Waals forces.[23]

-

Solubility : The hydrophobic tails render the nanoparticles soluble in non-polar organic solvents.[24]

Experimental Protocol: Synthesis of Silver Nanoparticles (AgNPs)

This protocol is a generalized example based on common methods.[25]

-

Precursor Preparation : In a three-neck flask equipped with a condenser and thermometer, dissolve a silver precursor (e.g., silver acetate) in n-octylamine. The amine can act as both the solvent and the capping agent.

-

Inert Atmosphere : Purge the flask with an inert gas (e.g., Argon or Nitrogen) to prevent oxidation during the reaction.[25]

-

Heating/Reduction : Heat the mixture with stirring to a specific temperature (e.g., 180 °C) and hold for a set time (e.g., 20-30 minutes). The n-octylamine can also act as a reducing agent at elevated temperatures, or a separate reducing agent can be introduced.[25] The solution color will typically change, indicating nanoparticle formation (e.g., to dark brown for AgNPs).

-

Cooling : Rapidly cool the reaction flask to room temperature to halt particle growth.

-

Purification :

-

Add an anti-solvent (e.g., methanol or ethanol) to the cooled solution to precipitate the capped nanoparticles.[24][25]

-

Centrifuge the mixture to collect the nanoparticles as a pellet.

-

Discard the supernatant and re-disperse the nanoparticles in a non-polar solvent like toluene.

-

Repeat the precipitation and re-dispersion steps several times to remove excess amine and byproducts.

-

-

Characterization : Analyze the final nanoparticle product using techniques such as UV-Vis Spectroscopy (to confirm the surface plasmon resonance peak of AgNPs), Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystal structure.

Conclusion

n-Octylamine is a chemical of significant utility in research and development, from materials science to pharmaceuticals. Its efficacy is directly tied to its distinct molecular structure. However, its hazardous properties necessitate a thorough understanding and strict adherence to safety protocols. By implementing the robust handling procedures and leveraging the detailed methodologies provided in this guide, researchers can confidently and safely harness the full potential of n-octylamine in their laboratory endeavors.

References

-

Material Safety Data Sheet - N-Octylamine, 99+% (GC) . Cole-Parmer. Available at: [Link]

-

n-Octyl amine = 1-Aminooctane . ChemBK. Available at: [Link]

-

N-Octylamine as the Inhibitor for the Corrosion of Mild Steel in Acidic Solutions . Scribd. Available at: [Link]

-

n‐Octylamine as the Inhibitor for the Corrosion of Mild Steel in Acidic Solutions . Emerald Insight. Available at: [Link]

-

SAFETY DATA SHEET - n-Octylamine . Opes International. Available at: [Link]

-

SAFETY DATA SHEET - n-Octylamine . Opes International. Available at: [Link]

-

Material Safety Data Sheet - n-Octylamine . Opes International. Available at: [Link]

-

Octylamine . PubChem, National Institutes of Health. Available at: [Link]

-

The Essential Role of Octylamine in Modern Pharmaceutical Synthesis . DAICEL CHIRAL TECHNOLOGIES (CHINA) CO., LTD. Available at: [Link]

-

Applications of primary alkylamines in nanoparticles formation and stabilization . Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

-

Corrosion inhibition of mild steel in sulphuric acid by n-octylamine and iodoacetic acid . ResearchGate. Available at: [Link]

-

Synthesis and characterization of silver nanoparticles from (bis)alkylamine silver carboxylate precursors . PMC, PubMed Central. Available at: [Link]

-

How can I synthesize silver nanoparticle with octylamine? . ResearchGate. Available at: [Link]

-

Arrays of magnetic nanoparticles capped with alkylamines . Indian Academy of Sciences. Available at: [Link]

-

The Role of Octylamine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

N-Octylamine . Univar Solutions. Available at: [Link]

-

pH-responsive octylamine coupling modification of carboxylated aluminium oxide surfaces . ResearchGate. Available at: [Link]

-

N-Octylamine | CAS No. 111-86-4 . Surfachem. Available at: [Link]

-

One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine . PMC, NIH. Available at: [Link]

-

Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS . ScienceDirect. Available at: [Link]

-

Selective functionalization of patterned glass surfaces . Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. parchem.com [parchem.com]

- 7. Page loading... [guidechem.com]

- 8. chemneo.com [chemneo.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. Octylamine | 111-86-4 [chemicalbook.com]

- 11. n-Octylamine | CymitQuimica [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. mijung.com [mijung.com]

- 20. emerald.com [emerald.com]

- 21. emerald.com [emerald.com]

- 22. icmt.ohio.edu [icmt.ohio.edu]

- 23. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]

- 24. ias.ac.in [ias.ac.in]

- 25. researchgate.net [researchgate.net]

octylamine CAS number 111-86-4 information

While it is considered readily biodegradable (>70% in 12 days), its high acute toxicity necessitates careful disposal and prevention of environmental release. [25][26]

Conclusion

Octylamine (CAS 111-86-4) is a deceptively simple molecule whose value lies in its inherent chemical duality. It is a powerful and versatile tool for the modern scientist, serving as a reactive intermediate, a surface-modifying agent, a protective barrier, and a structural template. Its applications in pharmaceuticals, material science, and industrial chemistry are a direct result of its nucleophilic amine and hydrophobic alkyl chain. However, this same reactivity and structure demand a high degree of respect and caution. A thorough understanding of its properties, synthesis, and hazards is paramount for harnessing its full potential safely and effectively, driving innovation from drug discovery to the nanoscale.

References

-

Core Pioneer. "The Essential Role of Octylamine in Modern Pharmaceutical Synthesis." Available at: [Link]

-

BOSS CHEMICAL. "Octylamine CAS 111-86-4." Available at: [Link]

- Google Patents. "CN103664633A - Synthetic method of n-octylamine.

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Octylamine in Modern Chemical Synthesis." Available at: [Link]

-

Organic Syntheses. "tert-Butyl-tert-octylamine." Available at: [Link]

-

Anti-Corrosion Methods and Materials. "n‐Octylamine as the Inhibitor for the Corrosion of Mild Steel in Acidic Solutions (1994)." Available at: [Link]

-

ResearchGate. "N-Octylamine as the Inhibitor for the Corrosion of Mild Steel in Acidic Solutions." Available at: [Link]

-

Cheméo. "Chemical Properties of 1-Octanamine (CAS 111-86-4)." Available at: [Link]

-

Core Pioneer. "Understanding the Chemistry: Octylamine as a Key Chemical Intermediate." Available at: [Link]

-

Ottokemi. "Octylamine, 99% 111-86-4." Available at: [Link]

-

Journal of Advanced Sport Sciences and Medicine. "Applications of primary alkylamines in nanoparticles formation and stabilization." Available at: [Link]

- Google Patents. "CN102070460A - Method for synthesizing n-octyl amine.

-

ResearchGate. "A Facile Route for Synthesis of Octyl Amine Capped Silver Nanoparticle." Available at: [Link]

-

Primary Information Services. "Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report." Available at: [Link]

-

Langmuir. "Synthesis of Nanosized Silver Platelets in Octylamine-Water Bilayer Systems." Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Octylamine: A Key Component in Advanced Chemical Solutions." Available at: [Link]

-

ResearchGate. "How can I synthesize silver nanoparticle with octylamine?" Available at: [Link]

-

Oxea. "n-Octylamine Safety Data Sheet (2022-07-11)." Available at: [Link]

-

Oxea. "n-Octylamine Safety Data Sheet (2020-11-30)." Available at: [Link]

-

RSC Publishing. "Surface grafting of octylamine onto poly(ethylene-alt-maleic anhydride) gate insulators for low-voltage DNTT thin-film transistors." Available at: [Link]

-

ACS Publications. "Oleylamine in Nanoparticle Synthesis | Chemistry of Materials." Available at: [Link]

-

ACS Applied Materials & Interfaces. "Octylamine-Modified Cellulose Nanocrystal-Enhanced Stabilization of Pickering Emulsions for Self-Healing Composite Coatings." Available at: [Link]

-

MDPI. "Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles." Available at: [Link]

-

LCGC International. "Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations." Available at: [Link]

-

ResearchGate. "Octylamine-Modified Cellulose Nanocrystal-Enhanced Stabilization of Pickering Emulsions for Self-Healing Composite Coatings (PDF)." Available at: [Link]

-

ResearchGate. "Evaluation of octadecylamine for the corrosion inhibition of Incoloy 800." Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Octylamine CAS 111-86-4 - Buy Octylamine, CAS 111-86-4, C8H19N Product on BOSS CHEMICAL [bosschemical.com]

- 4. 1-Octanamine (CAS 111-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Octylamine | 111-86-4 [chemicalbook.com]

- 6. primaryinfo.com [primaryinfo.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 19. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

An In-depth Technical Guide to the Solubility of Octylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of octylamine, a primary aliphatic amine, in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple tabulation of data. It delves into the physicochemical principles governing the solubility of octylamine, offering a framework for understanding and predicting its behavior in different solvent systems. While quantitative data for octylamine's solubility in many organic solvents is not extensively published, this guide synthesizes available information, provides qualitative solubility predictions based on established chemical principles, and presents detailed, field-proven experimental protocols for the precise determination of solubility. This empowers researchers to generate the specific, high-quality data required for their applications, from reaction optimization to formulation development.

Introduction: The Significance of Octylamine Solubility

Octylamine (C8H19N), a colorless to pale yellow liquid with a characteristic amine odor, is a versatile chemical intermediate.[1][2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, corrosion inhibitors, and surfactants.[2][3][4] The efficacy and efficiency of these applications are fundamentally linked to its solubility in various reaction and formulation media. A thorough understanding of its solubility profile is therefore not merely academic but a critical parameter for process design, optimization, and product performance.

Theoretical Framework: Understanding the Drivers of Octylamine Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is, in essence, a simplified expression of the thermodynamic favorability of mixing, governed by the Gibbs free energy of mixing (ΔGmix). For dissolution to be spontaneous, ΔGmix must be negative. This is defined by the equation:

ΔGmix = ΔHmix - TΔSmix

where ΔHmix is the enthalpy of mixing, T is the temperature, and ΔSmix is the entropy of mixing.

The interplay of these thermodynamic quantities, driven by intermolecular forces, determines the solubility of octylamine in a given organic solvent.

Intermolecular Forces at Play

The solubility of octylamine is a direct result of the balance of intermolecular forces between octylamine-octylamine, solvent-solvent, and octylamine-solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The long, nonpolar octyl chain of octylamine interacts with solvent molecules primarily through these weak, transient forces.[7] These interactions are significant in nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The polar amine group of octylamine creates a dipole moment, allowing for electrostatic interactions with polar solvent molecules such as acetone or ethyl acetate.

-

Hydrogen Bonding: This is a critical factor in octylamine's solubility. The primary amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[8] This allows for strong interactions with protic solvents like alcohols and other amines.

The following diagram illustrates the key intermolecular interactions that govern the solubility of octylamine.

Sources

- 1. Octylamine|lookchem [lookchem.com]

- 2. Octylamine CAS#: 111-86-4 [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. 1-Octylamine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Octylamine: A Cornerstone Intermediate in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Octylamine, also known as 1-aminooctane, is a primary aliphatic amine that serves as a remarkably versatile and indispensable chemical intermediate. Its unique molecular structure, featuring a reactive primary amine functional group and a hydrophobic eight-carbon alkyl chain, underpins its broad utility across a spectrum of industries. This guide provides a comprehensive technical overview of octylamine, beginning with its fundamental physicochemical properties and primary synthesis routes. We delve into the core reactivity of its amine group, which is central to its function as a building block in complex organic syntheses. Key applications are explored in detail, including its critical role in the development of pharmaceuticals, agrochemicals, high-performance surfactants, corrosion inhibitors, and advanced materials such as liquid crystals and nanomaterials. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for scientists and researchers leveraging octylamine to drive innovation in their respective fields.

Introduction to Octylamine: The Molecular Workhorse

Octylamine (C8H19N) is a cornerstone of organic synthesis, valued for its dual-character: a nucleophilic primary amine and a substantial lipophilic tail.[1][2] This structure allows it to bridge aqueous and organic phases and to introduce specific physicochemical properties into larger molecules. It is a colorless to pale yellow liquid with a characteristic ammonia-like odor and is soluble in most common organic solvents but has limited solubility in water.[3] Its significance lies not in its final application, but in its role as a foundational precursor for a vast array of more complex and specialized chemicals.[4][5]

Physicochemical Properties of Octylamine

A clear understanding of octylamine's physical and chemical properties is paramount for its effective use in synthesis and formulation. These properties dictate reaction conditions, solvent choice, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 111-86-4 | [1][6] |

| Molecular Formula | C8H19N / CH3(CH2)7NH2 | [6][7] |

| Molecular Weight | 129.24 g/mol | [6][7] |

| Appearance | Colorless to yellow liquid | [3] |

| Odor | Ammonia-like | [8] |

| Boiling Point | 175-177 °C | [6] |

| Melting Point | -5 to -1 °C | [6] |

| Density | 0.782 g/mL at 25 °C | [6] |

| Flash Point | 60 °C (140 °F) - closed cup | [6][9] |

| Water Solubility | 0.2 - 0.32 g/L (25 °C) | [8][10] |

| Refractive Index | n20/D 1.429 | [11] |

Industrial Synthesis of Octylamine

The commercial viability of octylamine as an intermediate is heavily dependent on efficient and scalable synthesis methods. The predominant industrial routes begin with readily available C8 feedstocks like n-octanol or n-octanoic acid.[12]

Primary Synthetic Pathways

-

Catalytic Amination of n-Octanol : This is one of the most common methods for industrial production.[4] It involves the reaction of n-octanol with ammonia in the presence of a catalyst (often based on nickel, cobalt, or copper) at elevated temperatures (160-250°C) and pressures.[4] The choice of catalyst and reaction conditions is critical to maximize the yield of the primary amine and minimize the formation of secondary (di-n-octylamine) and tertiary (tri-n-octylamine) amines. An excess of ammonia is often used to favor the formation of the primary amine.[4]

-

Hydrogenation of Octanenitrile : This two-step method begins with n-octanoic acid, which is first converted to octanenitrile via reaction with ammonia at high temperatures.[12] The resulting nitrile is then catalytically hydrogenated (e.g., using a Raney nickel or cobalt catalyst) to yield octylamine. While this route involves more steps, it can offer high selectivity for the primary amine.[12]

The choice between these methods often comes down to feedstock availability, catalyst cost and lifespan, and the desired purity of the final product.[4][12] The direct amination of octanol is often favored for its atom economy and simpler process flow.[4]

Core Reactivity and Intermediate Functionality

The utility of octylamine as a chemical intermediate stems directly from the predictable and versatile reactivity of its primary amine group. This functional group can readily undergo a variety of transformations to build more complex molecular architectures.[4]

-

Nucleophilic Addition & Substitution : As a potent nucleophile, the lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. This allows for the formation of amides through reactions with carboxylic acids, esters, or acyl chlorides, and the synthesis of secondary and tertiary amines via N-alkylation with alkyl halides.

-

Schiff Base (Imine) Formation : Octylamine undergoes a condensation reaction with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (-C=N-).[13][14] This reaction is fundamental for creating new C-N bonds and serves as a gateway to synthesizing a wide array of other compounds, including secondary amines (via reduction of the imine) and various heterocyclic structures.[13]

-

Salt Formation : As a base, octylamine reacts with both organic and inorganic acids in exothermic reactions to form octylammonium salts.[7][8] This property is exploited in its role as a corrosion inhibitor and in the synthesis of certain surfactants and biocides.

Applications of Octylamine as a Chemical Intermediate

The true value of octylamine is realized in the synthesis of downstream products across diverse, high-value industries.[3][15]

Pharmaceutical Synthesis

Octylamine is a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[1][16] Its primary amine provides a reactive handle for constructing complex molecular frameworks, while the C8 alkyl chain can be used to tune the lipophilicity of a drug candidate, which is a crucial parameter for modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Myeloperoxidase (MPO) Inhibitors : It is used as a reactant in the preparation of 2H-indazoles and 1H-indazolones, which are classes of compounds investigated as inhibitors of myeloperoxidase, an enzyme implicated in inflammatory diseases.[8][10]

-

Chiral Resolution : In the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, derivatives of octylamine are used as resolving agents to separate the desired S-enantiomer from the racemic mixture.[4][12]

-

Lipid Nanoparticles (LNPs) : The primary amine is a versatile substrate for building custom lipids, which are essential components of LNP-based drug delivery systems.[2]

Surfactants and Corrosion Inhibitors

The amphiphilic nature of octylamine, with its hydrophilic amine head and hydrophobic octyl tail, makes it an ideal precursor for surfactants.[17][18] It is a starting material for cationic, amphoteric, and non-ionic surfactants used in detergents, emulsifiers, and fabric softeners.[3][18]

In the formulation of corrosion inhibitors, this same structure is key.[9][19] The amine group strongly adsorbs onto metal surfaces, displacing water, while the long alkyl chains form a dense, non-polar film that protects the metal from corrosive agents.[20] These inhibitors are widely used in lubricants, greases, and fuel additives.[3][9]

Agrochemicals

In the agrochemical industry, octylamine is used to synthesize active ingredients and enhance formulations.[5][21]

-

Fungicides : It is a key intermediate in the production of N-octylisothiazolinone, a potent biocide and fungicide used in wood preservation and industrial applications.[4][12]

-

Solvents & Adjuvants : It is a precursor for N-octylpyrrolidone, an important solvent used in agrochemical and pigment manufacturing.[15][17]

Material Science and Specialty Chemicals

Octylamine's influence extends to the cutting edge of material science.

-

Liquid Crystals : Its specific molecular structure is utilized in the synthesis of liquid crystal materials that are fundamental to modern electronic displays.[5][15]

-

Nanomaterial Synthesis : It functions as a surfactant or structure-directing agent in the synthesis of nanomaterials.[6][11] For example, it is used to create uniform ultrathin metal sulfide nanostructures and to coat quantum dots (QDs) to make them water-soluble for biological applications.[8][11]

Experimental Protocol: Synthesis of a Schiff Base

To illustrate the practical use of octylamine as an intermediate, the following protocol details the synthesis of N-(salicylidene)octylamine, a common Schiff base, via condensation with salicylaldehyde. This procedure is a foundational technique in organic synthesis.

Objective: To synthesize an imine (Schiff base) from octylamine and salicylaldehyde.

Materials:

-

Octylamine (≥99%)

-

Salicylaldehyde (≥98%)

-

Ethanol (anhydrous)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

Reactant Preparation : In a 50 mL round-bottom flask, dissolve salicylaldehyde (e.g., 10 mmol, 1.22 g) in 20 mL of anhydrous ethanol.

-

Addition of Amine : While stirring the salicylaldehyde solution at room temperature, add octylamine (10 mmol, 1.29 g, 1.65 mL) dropwise over a period of 5 minutes. A color change to yellow is typically observed upon addition.

-

Reaction : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with gentle stirring for 2-3 hours.

-

Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up & Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The product, which is often a yellow solid or oil, may precipitate. If so, it can be collected by vacuum filtration and washed with a small amount of cold ethanol. If no solid forms, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional) : The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane if necessary.

-

Characterization : Confirm the identity of the product using spectroscopic methods. The formation of the imine bond can be confirmed by FT-IR spectroscopy (a characteristic C=N stretch appears around 1630 cm⁻¹) and ¹H NMR spectroscopy (a signal for the imine proton -CH=N- appears around 8-9 ppm).

Safety and Handling

Octylamine is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity : It is toxic if swallowed, in contact with skin, or inhaled. Effects of exposure may be delayed.

-

Corrosivity : Causes severe skin burns and eye damage.

-

Flammability : It is a flammable liquid and vapor.[6] Vapors can form explosive mixtures with air.

-

Reactivity : Reacts exothermically with acids and may be incompatible with strong oxidizing agents, isocyanates, and halogenated organics.[7][8]

Handling Recommendations : Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[6] Keep away from heat, sparks, and open flames.

Conclusion

Octylamine's role as a chemical intermediate is both profound and far-reaching. Its simple linear structure belies a chemical versatility that allows it to serve as a foundational element in pharmaceuticals, agrochemicals, surfactants, and advanced materials. The reactivity of its primary amine group, coupled with the physicochemical influence of its octyl chain, provides chemists and material scientists with a powerful tool for molecular design and innovation. As industries continue to demand higher performance, greater efficiency, and novel functionalities from their chemical products, the importance of cornerstone intermediates like octylamine is set to endure and expand.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Octylamine in Modern Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Octylamine in Modern Pharmaceutical Synthesis.

- Primary Information Services. (n.d.). Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report.

- Guidechem. (n.d.). What are the properties and uses of Octylamine? - FAQ.

- Chemneo. (2024, August 30). Understanding the Versatile Applications of Octylamine in Chemical Industries.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Octylamine: A Key Intermediate in Pharmaceutical Synthesis.

- Ataman Kimya. (n.d.). OCTYL AMINE.

- National Center for Biotechnology Information. (n.d.). Octylamine. PubChem Compound Database.

- ChemicalBook. (n.d.). Octylamine | 111-86-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Octylamine (CAS 111-86-4): A Versatile Chemical Intermediate.

- Sigma-Aldrich. (n.d.). Octylamine, ≥99.5%.

- Univar Solutions. (n.d.). N-Octylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Octylamine: A Key Component in Advanced Chemical Solutions.

- Sigma-Aldrich. (n.d.). Octylamine, 99%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Octylamine for Surfactant Synthesis: Properties and Sourcing.

- LookChem. (n.d.). Octylamine.

- BASF. (n.d.). N-Octylamine.

- Guidechem. (n.d.). What is a synthetic method for Octylamine? - FAQ.

- Sigma-Aldrich. (2024). Safety Data Sheet - Octylamine.

- Chemneo. (2024, August 30). Understanding the Versatile Applications of Octylamine in Chemical Industries.

- MedchemExpress. (n.d.). Octylamine (n-Octylamine).

- International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.

- IOSR Journal. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS.

- Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.

- ResearchGate. (2014). Which is the best way to synthesize schiff base?.

- ScienceDirect. (n.d.). Synthesis of Schiff bases and benzylamine derivatives on the basis of [1-B10H9NH3]- anion.

- Arkema. (n.d.). Corrosion Inhibitors.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Octylamine's Role in Advanced Coatings and Liquid Crystal Materials.

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. primaryinfo.com [primaryinfo.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. オクチルアミン ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octylamine | 111-86-4 [chemicalbook.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. Octylamine|lookchem [lookchem.com]

- 11. Octylamine 99 111-86-4 [sigmaaldrich.com]

- 12. Page loading... [guidechem.com]

- 13. chemijournal.com [chemijournal.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. products.basf.com [products.basf.com]

- 20. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]

- 21. chemneo.com [chemneo.com]

An In-depth Technical Guide to the Functional Group Reactivity of Octylamine

Introduction

Octylamine, a primary aliphatic amine with an eight-carbon chain (C8H19N), stands as a cornerstone intermediate in modern organic synthesis.[1][2] Its unique bifunctional nature, combining a reactive primary amine with a substantial hydrophobic alkyl chain, makes it an indispensable building block across diverse fields, including pharmaceutical synthesis, material science, and agrochemicals.[2][3][4] In the pharmaceutical industry, the octylamine moiety is integral to the development of active pharmaceutical ingredients (APIs), where its reactivity is harnessed to construct complex molecular architectures with enhanced efficacy and bioavailability.[1] This guide provides a comprehensive exploration of the core reactivity principles governing the octylamine functional group, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The reactivity of octylamine is fundamentally dictated by the lone pair of electrons on its terminal nitrogen atom, which imparts both nucleophilic and basic characteristics.[2][5] The attached octyl group, through its positive inductive effect, modulates this reactivity by increasing the electron density on the nitrogen, making it a stronger base than ammonia.[5] This guide will dissect the key transformations of octylamine, including N-acylation, N-alkylation, sulfonylation, and reductive amination, providing not just procedural steps but the underlying causality for experimental choices.

| Property | Value | Source |

| CAS Number | 111-86-4 | [2] |

| Molecular Formula | C8H19N | [6] |

| Molecular Weight | 129.24 g/mol | [7] |

| Appearance | Colorless to yellow liquid with an ammonia-like odor | [7][8] |

| Boiling Point | 175-177 °C | [9] |

| Melting Point | -5 to -1 °C | [9] |

| Density | 0.782 g/mL at 25 °C | [9] |

| pKa | 10.65 (at 25 °C) | [9] |

| Water Solubility | 0.2 g/L (25 °C) | [9] |

Core Reactivity Principles: The Duality of Nucleophilicity and Basicity

The chemical behavior of octylamine is dominated by the lone pair of electrons on the nitrogen atom, which can act as either a Brønsted-Lowry base or a Lewis base (nucleophile).[10] Understanding the distinction is critical for predicting reaction outcomes and controlling selectivity.

-

Basicity is a thermodynamic measure of a molecule's ability to accept a proton (H+).[10][11] The reaction equilibrium defines the strength of the base. The electron-donating octyl group enhances the basicity of the amine compared to ammonia, making it more effective at neutralizing acids.[5]

-

Nucleophilicity is a kinetic measure of the rate at which a molecule attacks an electrophilic center, typically a carbon atom.[10][12] While stronger bases are often stronger nucleophiles, this correlation is not absolute. Nucleophilicity is highly sensitive to steric hindrance, a factor that becomes relevant when the electrophile is bulky.[11][12]

For octylamine, the long alkyl chain does not create significant steric hindrance around the primary amine group, allowing it to act as a potent nucleophile in many substitution and addition reactions.[2][5]

Key Transformations of Octylamine

N-Acylation: Synthesis of N-Octylamides

N-acylation is a robust and high-yielding reaction where octylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or acid anhydride. This nucleophilic addition-elimination reaction forms a stable N-octylamide.[5][13] N-octylacetamide, for example, is synthesized via this route and serves as a reagent and surfactant.[13]

Causality Behind Experimental Choices: The reaction is typically performed in the presence of a mild base (like pyridine, or using excess octylamine) to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion. The reaction is often exothermic and may require cooling to control the rate.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add octylamine (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add acetic anhydride (1.05 eq.) dropwise to the stirred octylamine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the octylamine spot is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-octylacetamide.

-

Purification: If necessary, purify the product by flash column chromatography or recrystallization.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chem-casts.com [chem-casts.com]

- 7. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. ochemtutor.com [ochemtutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. N-octylacetamide | 7462-62-6 | Benchchem [benchchem.com]

The Multifaceted Role of Octylamine in Modern Organic Synthesis: A Technical Guide

Abstract

n-Octylamine, a primary aliphatic amine, has emerged as a remarkably versatile and indispensable reagent in the arsenal of the modern organic chemist. Its unique combination of nucleophilicity, basicity, and amphiphilic character allows it to serve diverse functions, ranging from a fundamental building block to a sophisticated reaction mediator. This in-depth technical guide provides a comprehensive overview of the core applications of octylamine in organic synthesis. We will delve into its utility as a key reactant in the formation of imines and amides, its crucial role as a capping and reducing agent in the burgeoning field of nanoparticle synthesis, and its function as a catalyst and phase-transfer agent. Furthermore, this guide will explore its application as a potent corrosion inhibitor. Each section will be grounded in mechanistic principles, supported by detailed experimental protocols, and supplemented with practical insights to empower researchers, scientists, and drug development professionals to effectively leverage the synthetic potential of octylamine.

Introduction: Physicochemical Properties and Synthetic Versatility

Octylamine (CH₃(CH₂)₇NH₂) is a colorless to pale yellow liquid with a characteristic amine odor. Its structure, comprising an eight-carbon alkyl chain and a primary amine functional group, dictates its chemical behavior and broad applicability. The long alkyl chain imparts significant lipophilicity, rendering it soluble in a wide range of organic solvents, while the lone pair of electrons on the nitrogen atom confers both nucleophilic and basic properties. This dual nature is the cornerstone of its utility in a vast array of organic transformations.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| Boiling Point | 175-177 °C | [1] |

| Melting Point | -5 to -1 °C | [1] |

| Density | 0.782 g/mL at 25 °C | [1] |

| Solubility | Miscible with most organic solvents, slightly soluble in water. | [2] |

Octylamine as a Nucleophilic Reagent: Synthesis of Imines and Amides

The primary amine functionality of octylamine makes it an excellent nucleophile, readily participating in reactions with electrophilic centers. This property is fundamental to its application in the synthesis of imines (Schiff bases) and amides, two critical functional groups in pharmaceuticals and functional materials.

Imine (Schiff Base) Formation

The reaction of octylamine with aldehydes or ketones provides a straightforward route to N-octylimines. This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the imine.[3] The reversibility of this reaction is a key feature, often exploited in dynamic covalent chemistry.[4]

Mechanism of Imine Formation:

The reaction is initiated by the nucleophilic attack of the octylamine nitrogen on the carbonyl carbon. Proton transfer then leads to a neutral carbinolamine intermediate. Acid catalysis facilitates the elimination of water to yield the final imine product. The optimal pH for this reaction is typically mildly acidic (around 4-5) to ensure sufficient protonation of the hydroxyl group for elimination without excessive protonation of the amine nucleophile.[1][5]

Caption: Mechanism of Imine Formation with Octylamine.

Experimental Protocol: Synthesis of N-benzylideneoctan-1-amine

-

To a solution of benzaldehyde (1.0 eq) in ethanol, add octylamine (1.05 eq).

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or chromatography if necessary.

Amide Synthesis

Octylamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-octylamides.[6] This nucleophilic acyl substitution is a robust and widely employed transformation in organic synthesis. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[7][8]

Mechanism of Amide Formation from Acyl Chloride: